Cefixime Methyl Ester

Vue d'ensemble

Description

Cefixime Methyl Ester is an ester derivative of Cefixime, a third-generation cephalosporin antibiotic. It is primarily used as an intermediate in the synthesis of Cefixime, which is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This compound itself is not used therapeutically but plays a crucial role in the pharmaceutical industry as a precursor in the production of Cefixime .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cefixime Methyl Ester involves several steps, starting from the preparation of 7-aminocephalosporanic acid (7-AVCA). The process includes:

Amidation Reaction: The amidation of 7-AVCA with (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid (MICA) sulfur-phosphorous active ester to form this compound.

Hydrolysis: The this compound is then hydrolyzed to obtain Cefixime.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of penicillin acylase to substitute trifluoroacetic acid, ensuring an environmentally friendly process by avoiding organic solvents . The reaction solvents used are alcohol, ketone, or ester solvents, which are easy to recover and reuse, reducing production costs and environmental pollution .

Analyse Des Réactions Chimiques

Types of Reactions: Cefixime Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: Alkaline hydrolysis using alkali metal hydroxides such as sodium hydroxide or potassium hydroxide.

Substitution Reactions: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Amidation: MICA sulfur-phosphorous active ester in the presence of 7-AVCA.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : Cefixime Methyl Ester serves as a crucial intermediate in the synthesis of cefixime itself. This application facilitates the study and development of cephalosporin antibiotics, allowing researchers to explore modifications that enhance efficacy and reduce resistance.

Biology

- Antibiotic Resistance Studies : The compound is used in research to investigate mechanisms of antibiotic resistance, particularly focusing on how bacteria adapt to cephalosporins. Understanding these mechanisms is vital for developing new strategies to combat resistant strains.

Medicine

- Clinical Efficacy : this compound contributes to clinical studies evaluating the effectiveness of cefixime in treating infections such as urinary tract infections and otitis media. Its pharmacokinetic profile supports its use in pediatric populations where dosing precision is critical.

Industry

- Production : In industrial applications, this compound plays a role in the large-scale production of cefixime, ensuring a consistent supply of this essential antibiotic for healthcare settings.

This compound exhibits significant biological activity through its mechanism of action:

- Mechanism : It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), disrupting the peptidoglycan synthesis pathway. This leads to bacterial cell lysis.

- Spectrum of Activity : The compound is effective against pathogens such as Escherichia coli, Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. However, it shows limited efficacy against Staphylococcus aureus and is inactive against Pseudomonas aeruginosa.

Case Studies

-

Clinical Efficacy in Urinary Tract Infections :

- A comparative study indicated that cefixime effectively treats uncomplicated urinary tract infections caused by E. coli and Proteus mirabilis. Patients receiving cefixime demonstrated comparable outcomes to those treated with amoxicillin or co-trimoxazole.

-

Pediatric Applications :

- In children with acute otitis media, a dose of 8 mg/kg daily of cefixime was found to be as effective as higher doses of amoxicillin or cefaclor, highlighting its suitability for pediatric use.

-

Stability Against Beta-Lactamases :

- This compound exhibits stability against certain beta-lactamase enzymes, enhancing its effectiveness against resistant bacterial strains.

Mécanisme D'action

Cefixime Methyl Ester itself does not exhibit antibacterial activity. its hydrolyzed product, Cefixime, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death . Cefixime is stable in the presence of certain beta-lactamase enzymes, making it effective against beta-lactamase-producing bacteria .

Comparaison Avec Des Composés Similaires

- Cefuroxime Methyl Ester

- Cefotaxime Methyl Ester

- Ceftriaxone Methyl Ester

Comparison: Cefixime Methyl Ester is unique due to its specific structure and the presence of the (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid moiety, which imparts distinct chemical properties and reactivity . Compared to other cephalosporin methyl esters, this compound is particularly valued for its role in synthesizing Cefixime, a widely used oral antibiotic .

Activité Biologique

Cefixime Methyl Ester is a derivative of cefixime, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its mechanism of action, pharmacokinetics, and interactions with bacterial cells. This article explores these aspects in detail, supported by relevant data tables and research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It primarily targets penicillin-binding proteins (PBPs) , which are essential for the structural integrity of bacterial cell walls. By binding to these proteins, this compound disrupts the peptidoglycan synthesis pathway, leading to cell lysis and death of susceptible bacteria .

Key Points:

- Target : Penicillin-binding proteins (PBPs)

- Mode of Action : Inhibition of peptidoglycan synthesis

- Result : Bacterial cell lysis

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Approximately 40-50% of the drug is absorbed when administered orally, with peak plasma concentrations occurring between 2 to 6 hours post-administration .

- Distribution : The drug is moderately distributed in body tissues and extracellular fluids, with about 65% serum protein binding .

- Metabolism : The metabolic pathways specific to this compound are not extensively documented; however, it is likely that it follows similar pathways as cefixime.

- Excretion : About 50% of the absorbed dose is excreted unchanged in urine within 24 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 40-50% |

| Peak Concentration (Cmax) | ~3.7 µg/mL |

| Time to Peak (Tmax) | 2-6 hours |

| Half-life | 3-4 hours (up to 9 hours in some cases) |

| Excretion | ~50% unchanged in urine |

Biological Activity and Efficacy

This compound demonstrates broad-spectrum antibacterial activity against various pathogens. It is particularly effective against:

- Enterobacteriaceae

- Haemophilus influenzae

- Streptococcus pneumoniae

- Moraxella catarrhalis

However, it shows limited efficacy against certain organisms such as Staphylococcus aureus and is inactive against Pseudomonas aeruginosa .

Case Studies

-

Clinical Efficacy in Urinary Tract Infections :

A comparative study demonstrated that cefixime is effective in treating uncomplicated urinary tract infections caused by Escherichia coli and Proteus mirabilis. Patients receiving cefixime showed comparable clinical outcomes to those treated with amoxicillin or co-trimoxazole . -

Pediatric Applications :

In children with acute otitis media, cefixime administered at a dose of 8 mg/kg daily was found to be as effective as higher doses of amoxicillin or cefaclor .

This compound retains biochemical properties similar to those of cefixime:

- Cellular Effects : Induces lysis in susceptible bacterial cells.

- Stability Against Beta-Lactamases : this compound exhibits stability against certain beta-lactamase enzymes, making it effective against resistant strains .

Research Applications

This compound is utilized in various research fields:

- Chemistry : As an intermediate in the synthesis of cefixime.

- Biology : Investigating mechanisms of antibiotic resistance.

- Pharmaceuticals : Development of new antibiotics based on cephalosporin structures.

Propriétés

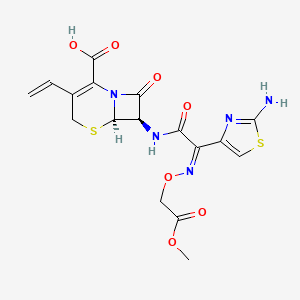

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGEMACCCYJO-QVJRADPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?

A1: The synthesis of this compound primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields this compound, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []

Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?

A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of this compound, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.